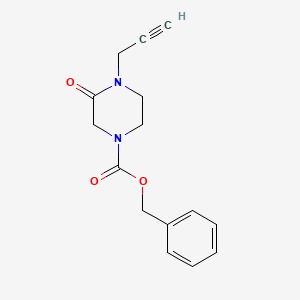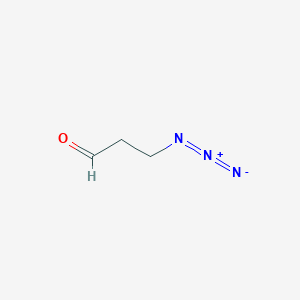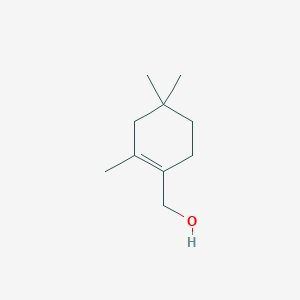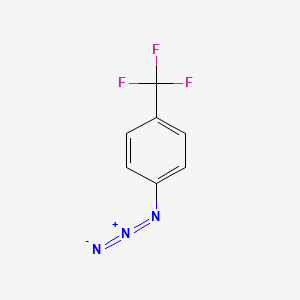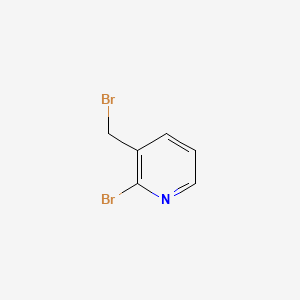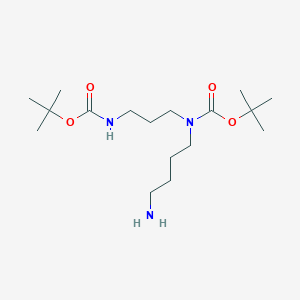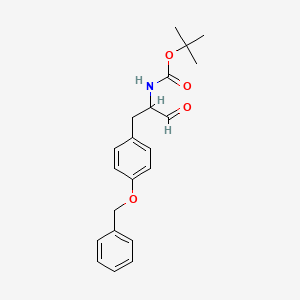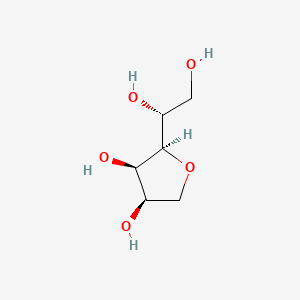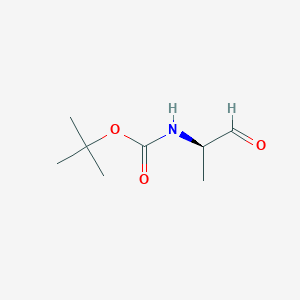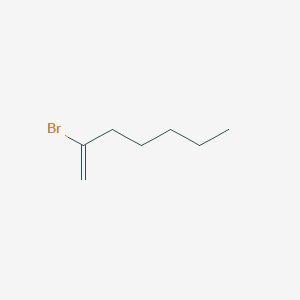
2-Bromo-1-heptene
Übersicht
Beschreibung
2-Bromo-1-heptene is a brominated alkene with a seven-carbon chain and a bromine atom attached to the second carbon. While the provided papers do not directly discuss 2-Bromo-1-heptene, they do provide insights into the behavior of brominated alkenes and related compounds, which can be extrapolated to understand the properties and reactivity of 2-Bromo-1-heptene.
Synthesis Analysis
The synthesis of brominated alkenes can be complex and may involve multiple steps. For example, the synthesis of 2-bromo helicene was improved to a 51% yield, indicating that bromination reactions can be optimized for better efficiency . Similarly, 2-bromo-1-aryl-1H-indenes are synthesized from gem-dibromocyclopropanes, suggesting that brominated alkenes can be intermediates in the synthesis of more complex structures .
Molecular Structure Analysis
The molecular structure of brominated alkenes can be determined using techniques such as gas-phase electron diffraction. For instance, 2-bromo-3-chloro-1-propene was found to have a mixture of two conformers in the gas phase, which provides insight into the conformational flexibility of brominated alkenes . This information can be useful in predicting the molecular structure of 2-Bromo-1-heptene.
Chemical Reactions Analysis
Brominated alkenes participate in various chemical reactions. The palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene leads to high molecular weight polymers, demonstrating the utility of brominated alkenes in polymer synthesis . Additionally, the reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles to give functionalized vinylsilanes shows the potential for substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated alkenes can be diverse. For example, the study of 2-bromo-3-chloro-1-propene revealed the presence of two conformers and provided detailed measurements of bond lengths and angles, which are crucial for understanding the physical properties of these molecules . The crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined, showing that brominated alkenes can have stable crystalline phases .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies
A study by Miroshnichenko (1998) explored the bromination of 1-heptene, leading to the formation of compounds like 2-Bromo-1-heptene. This research used the MNDO method to investigate the extremal points on the potential energy surface of this reaction, highlighting the role of (H2O)nHBr associates as strong catalytic agents (Miroshnichenko, 1998).
Kinetic Modeling and Ignition Delay Times
Wu et al. (2018) conducted a detailed investigation of the auto-ignition behaviors of 1-heptene and 2-heptene, including 2-Bromo-1-heptene, in various conditions. This study provides insights into the reactivity and ignition delay times of these compounds, contributing significantly to understanding their combustion characteristics (Wu et al., 2018).
Catalysis and Polymerization
Research by Percec et al. (1994) discussed the synthesis and characterization of monomers related to 2-Bromo-1-heptene. This study provided insights into phase-transfer-catalyzed polyetherification, highlighting its applications in the development of hyperbranched polymers (Percec et al., 1994).
Surface Chemistry and Heterogeneous Reactions
He, Mathauser, and Teplyakov (2000) examined the reactions of 6-bromo-1-hexene on Cu3Pt(111) surfaces, which can offer insights into similar processes involving 2-Bromo-1-heptene. This research highlighted the significance of surface coverage in determining reaction pathways, emphasizing its relevance in surface chemistry and catalysis (He, Mathauser, & Teplyakov, 2000).
Eigenschaften
IUPAC Name |
2-bromohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBDZMUDSZLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455742 | |
| Record name | 2-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-heptene | |
CAS RN |
3252-91-3 | |
| Record name | 2-Bromo-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



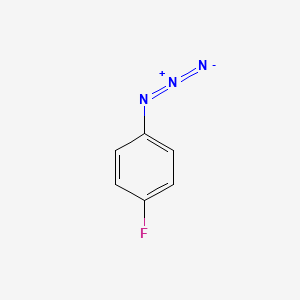
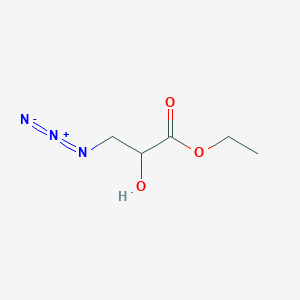
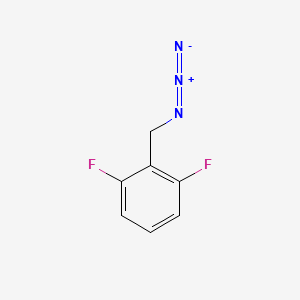
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
